molecular formula C11H12N2O B3025001 5-Cyano-2-cyclopentyloxypyridine CAS No. 942938-37-6

5-Cyano-2-cyclopentyloxypyridine

Cat. No.: B3025001
CAS No.: 942938-37-6
M. Wt: 188.23 g/mol
InChI Key: CPMLUNYPHAGCDE-UHFFFAOYSA-N
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Description

5-Cyano-2-cyclopentyloxypyridine is a chemical compound with the CAS number 942938-37-6 . It is used in various chemical reactions and has been studied for its properties .

Scientific Research Applications

Organometallic Chemistry and Ligand Reactions

5-Cyano-2-cyclopentyloxypyridine derivatives have been studied in organometallic chemistry. For instance, reactions of related 5-aryl-6-cyano-2,2'-bipyridines with nucleophiles in the presence of copper(II) chloride have been explored, leading to the formation of crystallized complexes with various ligands. These reactions showcase the chemical versatility of cyano group-containing pyridines (Prokhorov, Slepukhin, & Kozhevnikov, 2008).

Adsorption and Heavy Metal Removal

Another application is in the development of adsorbents for heavy metal removal from aqueous solutions. Compounds structurally similar to this compound, such as 5-aminopyridine-2-tetrazole-functionalized polystyrene resin, have shown effectiveness in adsorbing heavy metals like Cu(II), Pb(II), and Hg(II) from water (Zhang, Chen, Wang, & Wei, 2014).

Therapeutic Agents

In medicinal chemistry, derivatives of this compound have potential as light-activated dual-action therapeutic agents. For example, the compound [Ru(bpy)2(5-cyanouracil)2]2+ has been synthesized and investigated for its ability to simultaneously release biologically active ligands and bind to DNA upon photolysis (Garner, Gallucci, Dunbar, & Turro, 2011).

Computational Studies and Non-Linear Optical Properties

Computational and experimental studies on derivatives, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been conducted. These studies include assessments of non-linear optical properties and molecular docking analyses, indicating potential in materials science and as therapeutic agents (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Photocycloaddition Reactions

Photocycloaddition reactions of related compounds such as 3-cyano-2-methoxypyridine with benzofuran have been studied, leading to the formation of stereo-isomeric adducts. Such reactions are significant in understanding the photoreactive behavior of cyano-substituted pyridines (Sakamoto, Kinbara, Yagi, Mino, Yamaguchi, & Fujita, 2000).

Safety and Hazards

5-Cyano-2-cyclopentyloxypyridine is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

While specific future directions for 5-Cyano-2-cyclopentyloxypyridine are not mentioned in the search results, related compounds such as 5-cyano-2,4,6-substituted pyrimidine derivatives have been evaluated for their antitumor activity, suggesting potential future directions in cancer research .

Properties

IUPAC Name

6-cyclopentyloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMLUNYPHAGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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